N-ethyl-1,2,4-triazin-3-amine
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Overview
Description
N-ethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-1,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under mild conditions, often in the presence of a base such as sodium carbonate, and can be facilitated by microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solid-phase synthesis and metal-based catalysis are explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one or more nitrogen atoms.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, forming new bonds with electrophiles.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions, forming fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and electrophiles like alkyl halides. Reaction conditions often involve mild temperatures and solvents like dioxane or water .
Major Products
The major products formed from these reactions include substituted triazines, fused heterocyclic compounds, and various functionalized derivatives .
Scientific Research Applications
N-ethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-1,2,4-triazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine: A well-known triazine with three nitrogen atoms in a symmetrical arrangement.
2,4,6-trichloro-1,3,5-triazine: Used in the production of reactive dyes and as a precursor for various chemicals.
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: An energetic material with high thermal stability.
Uniqueness
N-ethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N-ethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9) |
InChI Key |
CSQXKQNJSJEGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN=N1 |
Origin of Product |
United States |
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